7-methyl-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one
Overview
Description
7-methyl-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound belonging to the quinazoline derivatives family. These compounds are known for their significant biological activities and have drawn considerable attention in the fields of medicinal chemistry and pharmacology . The compound’s molecular formula is C23H19N5O, with an average mass of 381.430 Da .
Future Directions
Quinazoline derivatives, including “7-methyl-2-[(4-phenyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone”, have drawn attention due to their significant biological activities. Future research may focus on the development of novel quinazoline-based analogs for their anti-proliferative and anti-angiogenic activities .
Preparation Methods
The synthesis of 7-methyl-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions . Other methods include Aza-reactions, Microwave-assisted reactions, Metal-mediated reactions, Ultrasound-promoted reactions, and Phase-transfer catalysis reactions . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
7-methyl-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an anti-cancer, anti-inflammatory, and anti-bacterial agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.
Mechanism of Action
The mechanism of action of 7-methyl-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Compared to other quinazoline derivatives, 7-methyl-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one stands out due to its unique structure and biological activity. Similar compounds include 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one and N-(4-(quinazolin-2-yl)phenyl)benzamide derivatives . These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
7-methyl-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O/c1-14-11-19-17(20(29)12-14)13-24-22(26-19)28-23-25-18-10-6-5-9-16(18)21(27-23)15-7-3-2-4-8-15/h2-10,13-14H,11-12H2,1H3,(H,24,25,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDMDJNKTFOOBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(=O)C1)NC3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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